

Spectroscopic Data Interpretation for Ganoderenic Acid C: A Technical Guide

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Compound of Interest

Compound Name: Ganoderenic acid C

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Introduction

Ganoderenic acid C, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, is a subject of significant interest in natural product chemistry and drug discovery due to its potential therapeutic properties. The elucidation of its complex structure relies heavily on the meticulous interpretation of various spectroscopic data. This technical guide provides a comprehensive overview of the spectroscopic data for **Ganoderenic acid C**, detailed experimental protocols for its analysis, and a logical framework for its structural interpretation. While the original detailed spectroscopic data from the primary literature by Komoda et al. (1985) is not readily available in public databases, this guide presents the known properties of **Ganoderenic acid C** and supplements with data from closely related compounds to provide a robust framework for researchers.

Physicochemical Properties of Ganoderenic Acid C

Property	Value	Reference
Chemical Formula	C ₃₀ H ₄₄ O ₇	[1]
Molecular Weight	516.675 g/mol	[1]
CAS Number	100665-42-7	[1]
Class	Triterpenoid	[1]

Spectroscopic Data Analysis

While specific data tables for **Ganoderenic acid C** are not available, the following sections detail the expected spectroscopic characteristics based on its known structure and provide data for the closely related Ganoderenic acid D for comparative purposes.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of **Ganoderenic acid C**.

Expected Data for **Ganoderenic acid C**:

- Molecular Ion (M^+): m/z 516
- Fragmentation Pattern: Common fragmentation of lanostane triterpenoids involves losses of water (H_2O), carboxyl groups ($COOH$), and characteristic cleavages of the side chain.

Table 1: Mass Spectrometry Data for Ganoderenic Acid D

Ion	m/z (Observed)	Formula	Reference
$[M]^+$	512	$C_{30}H_{40}O_7$	[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Expected Absorptions for **Ganoderenic acid C**:

- $\sim 3400\text{ cm}^{-1}$ (broad): O-H stretching of hydroxyl groups.
- $\sim 2960\text{ cm}^{-1}$: C-H stretching of alkyl groups.
- $\sim 1730\text{ cm}^{-1}$: C=O stretching of a carboxylic acid.
- $\sim 1705\text{ cm}^{-1}$: C=O stretching of ketone groups.

- $\sim 1660\text{ cm}^{-1}$: C=C stretching of an α,β -unsaturated ketone.

Table 2: Infrared Spectroscopy Data for Ganoderenic Acid D

Functional Group	Wavenumber (cm^{-1})	Reference
O-H (hydroxyl)	3417	[2]
C=O (ketone/acid)	1725, 1705	[2]
C=C (alkene)	1660, 1618	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are the most powerful techniques for elucidating the detailed carbon-hydrogen framework of **Ganoderenic acid C**.

^1H NMR

The ^1H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

Table 3: ^1H NMR (CDCl_3) Spectroscopic Data for Ganoderenic Acid D

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
H-18	0.89	s	-	[2]
H-29	1.11	s	-	[2]
H-28	1.13	s	-	[2]
H-27	1.24	d	6.0	[2]
H-19	1.25	s	-	[2]
H-30	1.40	s	-	[2]
H-7	4.88	dd	8.4, 8.4	[2]
H-22	6.05	s	-	[2]

¹³C NMR

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments (sp³, sp², carbonyls, etc.). While specific ¹³C NMR data for **Ganoderenic acid C** is not available in the provided results, analysis of related compounds would be the standard approach for tentative assignments.

Experimental Protocols

Isolation and Purification of Ganoderenic Acids

A general procedure for the isolation of ganoderenic acids from Ganoderma species involves the following steps[2][3]:

- **Extraction:** The dried and powdered fruiting bodies of *Ganoderma lucidum* are extracted with a solvent such as ethanol or methanol.
- **Solvent Partitioning:** The crude extract is then partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. The triterpenoid fraction is typically found in the less polar layer.

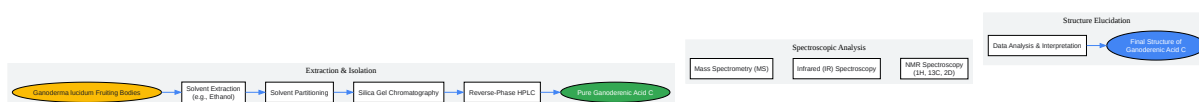
- Chromatography: The triterpenoid-rich fraction is subjected to multiple rounds of column chromatography for purification.
 - Silica Gel Chromatography: Used for initial separation based on polarity.
 - High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used for final purification, often with a gradient elution of acetonitrile and acidified water[2][3].

Spectroscopic Analysis

- Mass Spectrometry: Mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument[3].
- Infrared Spectroscopy: IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets[2].
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated solvents like chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD)[2][3].

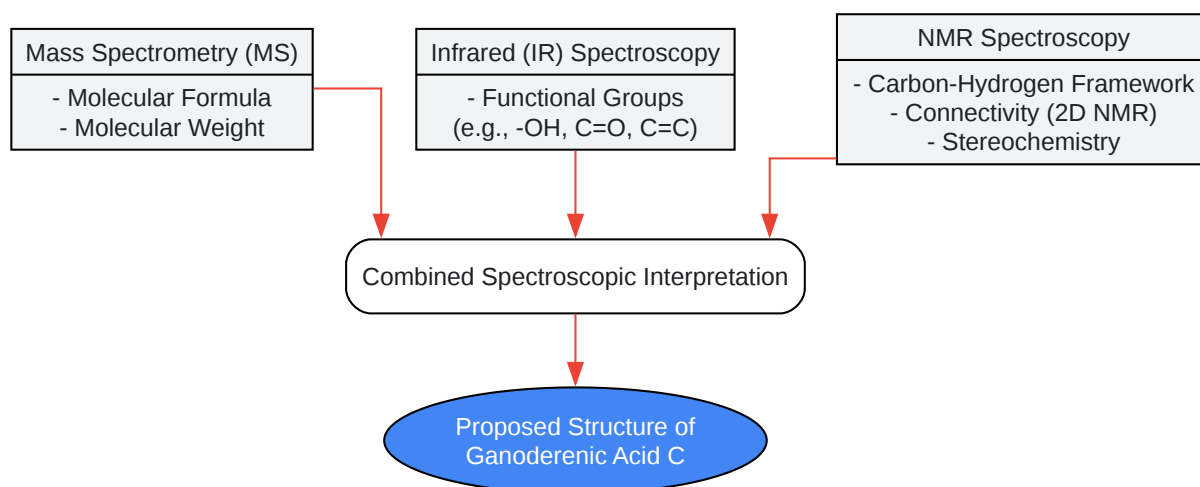
Visualization of Methodologies

The following diagrams illustrate the general workflows involved in the spectroscopic analysis and data interpretation for a natural product like **Ganoderenic acid C**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Ganoderenic acid C**.



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Caption: Logical pathway for spectroscopic data interpretation in structure elucidation.

Conclusion

The structural elucidation of **Ganoderenic acid C** is a complex process that requires the synergistic use of multiple spectroscopic techniques. While a complete dataset for **Ganoderenic acid C** is not readily available in public repositories, a thorough understanding of its expected spectroscopic behavior, guided by data from closely related analogues like Ganoderenic acid D, provides a solid foundation for its identification and characterization. The experimental protocols and interpretation workflows outlined in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

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